4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-12-5-1-2-6-14(12)18-10-13(15)16(20)17-8-7-11-4-3-9-21-11/h1-6,9-10H,7-8H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTISESQURZEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or peracids.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as 2-(thiophen-2-yl)ethylamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Quinoline-4-one derivatives
Reduction: Aminoquinoline derivatives
Substitution: Nitro, sulfonyl, and halogenated thiophene derivatives
Scientific Research Applications
4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide has various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Material Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs) due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxamide groups can form hydrogen bonds with active sites of enzymes, while the quinoline and thiophene rings can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural variations among quinoline-3-carboxamides include:
- Aromatic substituents (e.g., methoxy, methyl, nitro, trifluoromethyl).
- Aliphatic/heterocyclic substituents (e.g., thiophen-2-yl ethyl, pyrrol-1-yl ethyl).
Key Observations:
- Lipophilicity Trends : Ortho-substituted methoxy derivatives (e.g., 2a ) exhibit higher lipophilicity than meta or para analogs, likely due to reduced steric hindrance and enhanced hydrophobic interactions . In contrast, nitro groups (e.g., 8a ) decrease lipophilicity due to their polar nature .
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 7c ) increase melting points (>300°C) by enhancing intermolecular forces, whereas methyl groups (e.g., 3c ) show similar effects .
- Spectral Data : All analogs show characteristic IR peaks for OH (3270–3280 cm⁻¹) and C=O (1650–1665 cm⁻¹), with NMR confirming aromatic proton environments .
Biological Activity
4-Hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, anticancer, and other relevant biological activities supported by recent research findings.
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 316.39 g/mol
- Structure : The compound features a quinoline core substituted with a thiophene moiety, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide. For instance, derivatives of quinolone carboxamides have shown efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| g37 | 0.25 - 1.0 | MRSA |
| Vancomycin | 1 - 64 | MRSA |
The compound g37 demonstrated a significant improvement in antibacterial potency compared to vancomycin, indicating the potential of this chemical class in overcoming antibiotic resistance .
Anticancer Activity
In addition to antibacterial properties, quinoline derivatives have been investigated for their anticancer effects. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of several quinoline derivatives on HepG2 (liver cancer) cells. The results showed that some derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 5.0 | HepG2 |
| Derivative B | 7.5 | MCF-7 (breast cancer) |
The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .
The biological activities of 4-hydroxy-N-[2-(thiophen-2-yl)ethyl]quinoline-3-carboxamide are believed to be mediated through several mechanisms:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of bacterial DNA gyrase, a target crucial for bacterial replication.
- Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various cancer cell lines upon treatment with quinoline derivatives.
Q & A
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Answer : Use xenograft mouse models (e.g., subcutaneous tumor implants) for anticancer studies. For anti-infective research, employ neutropenic murine infection models . Monitor efficacy via bioluminescence imaging or tumor volume measurements, and assess toxicity through histopathology and serum biomarkers .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar quinoline derivatives?
- Answer : Unlike N-(4-hydroxyphenyl) analogs, the thiophen-2-yl ethyl group confers enhanced π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase). This modification increases logP by ~0.5 units compared to hydroxy-substituted derivatives, balancing solubility and permeability .
Q. What analytical techniques differentiate polymorphic forms of the compound?
- Answer : Use Powder X-ray Diffraction (PXRD) to identify crystalline phases and Differential Scanning Calorimetry (DSC) to detect melting point variations. Solid-state NMR can resolve hydrogen-bonding networks impacting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
